molecular formula C17H12ClFO3 B5717137 3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5717137
M. Wt: 318.7 g/mol
InChI Key: JGFALGPWDPDNKC-UHFFFAOYSA-N
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Description

3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H12ClFO3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2H-chromen-2-one, 3-chlorobenzyl chloride, and 4-fluorobenzyl alcohol.

    Reaction Conditions: The key step involves the reaction of 4-methyl-2H-chromen-2-one with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). This results in the formation of 3-chloro-7-hydroxy-4-methyl-2H-chromen-2-one.

    Final Step: The final step involves the etherification of 3-chloro-7-hydroxy-4-methyl-2H-chromen-2-one with 4-fluorobenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-[(4-fluorobenzyl)oxy]aniline
  • 3-chloro-4-(4-fluorobenzyloxy)phenylboronic acid
  • 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Uniqueness

3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO3/c1-10-14-7-6-13(8-15(14)22-17(20)16(10)18)21-9-11-2-4-12(19)5-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFALGPWDPDNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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